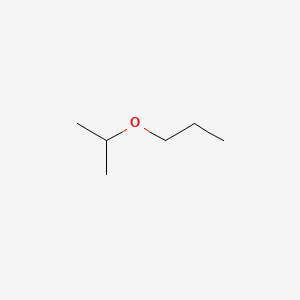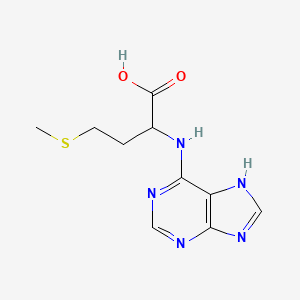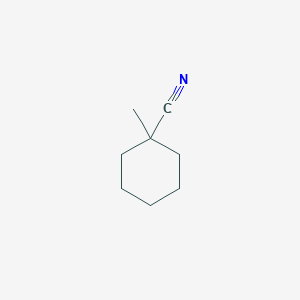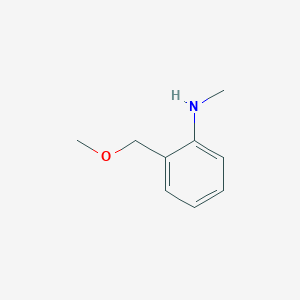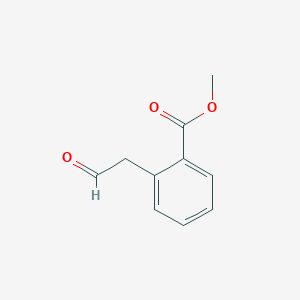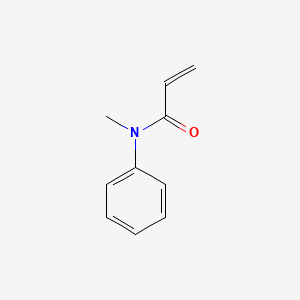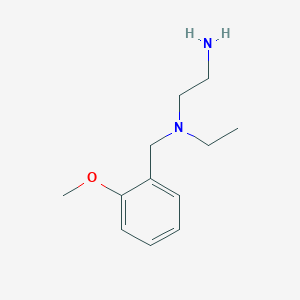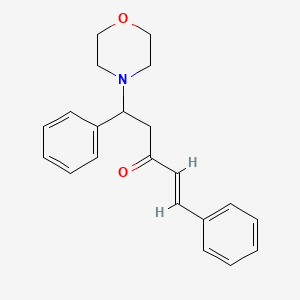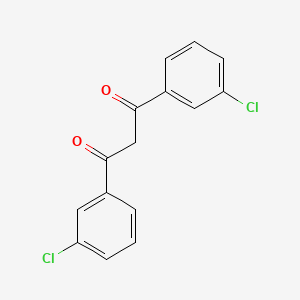
1,3-Bis(3-chlorophenyl)propane-1,3-dione
Vue d'ensemble
Description
1,3-Bis(3-chlorophenyl)propane-1,3-dione is a chemical compound with the formula C15H10Cl2O2 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of two chlorophenyl groups attached to a propane-1,3-dione group . The molecular weight of the compound is 293.14 g/mol .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 293.14 g/mol . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
1. Analytical and Structural Studies
1,3-Bis(3-chlorophenyl)propane-1,3-dione and its derivatives have been extensively studied for their structural and analytical properties. For instance, research on bis-phthalimide derivatives, which are structurally similar, has provided insights into the effects of alkyl length on compound fragmentation in mass spectrometry. These studies are crucial for understanding the stability and reactivity of such compounds under various conditions (Yosefdad, Valadbeigi, & Bayat, 2020). Additionally, structural analysis of various β-diketones, including chlorophenyl derivatives, has contributed to a deeper understanding of their molecular conformations and interactions, which is vital in material science and molecular engineering (Emsley, Freeman, Hursthouse, & Bates, 1987).
2. Development of Fluorescent Materials
The fluorescent properties of certain complexes formed with derivatives of this compound have been a significant area of research. Studies have shown that these complexes exhibit characteristic emissions of europium ions, suggesting potential applications in developing new fluorescent materials (Ma Kunpen, 2015).
3. Synthesis of Liquid Crystals
The compound and its derivatives have been used in synthesizing liquid crystals. Research into the synthesis of mesogenic β-diketones, including chloro-substituted variants, has shown that these compounds can form various liquid crystalline phases. This research contributes significantly to the field of liquid crystal technology and materials science (Ghode & Sadashiva, 2013).
4. In Silico Studies in Drug Discovery
In silico molecular docking studies have been performed using derivatives of this compound in the search for new anticancer agents. These studies contribute to the early stages of drug discovery by identifying potential drug candidates (Sheikh, Juneja, & Ingle, 2010).
5. Coordination Chemistry and Polymer Formation
Research has also focused on the role of bis(β-diketonato) derivatives in forming coordination polymers, demonstrating the compound's utility in creating ordered nanostructures with potential applications in materials science and nanotechnology (Yoshida, Nishikiori, & Yuge, 2013).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the compound is a luminescent inhibitor , suggesting that it may interact with its targets by inhibiting their function
Biochemical Pathways
It has been shown to inhibit dss-induced colitis in mice , indicating that it may affect pathways related to inflammation and immune response.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
1,3-Bis(3-chlorophenyl)propane-1,3-dione has been shown to inhibit DSS-induced colitis in mice, reducing disease activity index . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular level.
Propriétés
IUPAC Name |
1,3-bis(3-chlorophenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMNGNDIJHTGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280600 | |
| Record name | 1,3-bis(3-chlorophenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6297-12-7 | |
| Record name | NSC17550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(3-chlorophenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




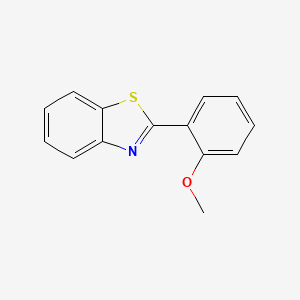
![Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B3054992.png)

